2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)24-15-14-23-13-12-22-11-10-21/h6-9,21H,10-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOHNJXENGJYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880690 | |
| Record name | Triton X-100.3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-62-0 | |
| Record name | 4-Octylphenol triethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octoxynol-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triton X-100.3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTOXYNOL-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V772YP1HVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Derivatization Strategies for 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol
Methodologies for Precise Ethoxylation of Phenols
Catalyst Systems and Reaction Kinetics in Phenol (B47542) Ethoxylation
The ethoxylation of phenols is typically conducted at elevated temperatures (130-180 °C) and pressures (1-6 atmospheres) and requires a catalyst to proceed efficiently. wikipedia.orgyoutube.com The reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org
Catalyst Systems: A variety of catalysts can be used to promote the addition of ethylene (B1197577) oxide to phenols. google.com
Base Catalysts: Strong bases are most common in industrial applications. These include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), or their corresponding methoxides (KOCH₃, NaOCH₃). wikipedia.orggoogle.comgoogleapis.com These catalysts facilitate the reaction by deprotonating the phenol to form a more nucleophilic phenoxide ion.
Lewis Acids: Catalysts such as tin(IV) chloride (SnCl₄) or boron trifluoride (BF₃) can also be employed. google.com
Double Metal Cyanide (DMC) Catalysts: These are advanced catalysts known for producing ethoxylates with a narrower molecular weight distribution. googleapis.com
Heterogeneous Catalysts: Solid acid catalysts like zeolites and mercarbide (B1254986) have been investigated to simplify catalyst removal and improve product specificity. researchgate.netcore.ac.uk
Reaction Kinetics: The kinetics of phenol ethoxylation are complex but have been studied extensively, often using structurally similar compounds like nonylphenol for modeling. The degradation of nonylphenol ethoxylates has been shown to follow pseudo-first-order kinetics. nih.gov Key factors influencing the reaction rate include:
Temperature: Increasing the reaction temperature generally increases the rate of ethoxylation. nih.gov
Catalyst Concentration: The reaction rate is dependent on the concentration of the catalyst.
Reactant Molar Ratio: The molar ratio of ethylene oxide to the phenolic reactant is a critical parameter in determining the average degree of ethoxylation. google.com
Kinetic models have been developed to interpret ethoxylation runs, particularly for reactions catalyzed by KOH. researchgate.net These models help in understanding the reaction mechanism and predicting reactor performance. researchgate.net
Control of Ethoxylation Degree and Homologue Distribution
A significant challenge in ethoxylation is controlling the length of the polyoxyethylene chain. The reaction typically produces a mixture of oligomers with a distribution of 'n' values (the number of ethylene oxide units), known as homologues. wikipedia.org The reactivity of an ethoxylated alcohol can be higher than the starting alcohol, leading to a broad distribution of products. wikipedia.org
Achieving a narrow-range ethoxylate (NRE) distribution, where the product is concentrated around a specific degree of ethoxylation (in this case, n=3 for the target compound), is highly desirable as it optimizes the surfactant's performance. nouryon.com
Strategies for Controlling Homologue Distribution:
Catalyst Selection: Standard base catalysts like KOH tend to produce a broad, Poisson-like distribution of homologues. nouryon.com More sophisticated catalysts, such as certain double metal cyanide complexes or mercarbide catalysts, can significantly narrow this distribution. googleapis.comcore.ac.uk
Reaction Conditions: Precise control over temperature, pressure, and the feed rate of ethylene oxide can influence the final product distribution. youtube.com
The following table illustrates a typical distribution for a standard ethoxylation process compared to a narrow-range process, both targeting an average of 5 ethylene oxide units.
| Degree of Ethoxylation (EO Units) | Standard Ethoxylate (% of Mixture) | Narrow-Range Ethoxylate (% of Mixture) |
| 0 (Unreacted Alcohol) | 9% | 2% |
| 1-3 | 28% | 30% |
| 4-6 (Target Range) | 33% | 52% |
| 7-9 | 20% | 15% |
| 10+ | 10% | 1% |
| Data adapted from research on alcohol ethoxylates, demonstrating the principle of homologue distribution control. nouryon.com |
Regioselective Alkylation of Phenols for Specific Octyl Isomers
The precursor for the target compound is 2-octylphenol. This is synthesized via the Friedel-Crafts alkylation of phenol with an octene isomer, typically 1-octene (B94956). The goal is to achieve regioselectivity, favoring the substitution at the ortho- (position 2) position of the phenol ring over the para- (position 4) position.
The liquid-phase alkylation of phenol with 1-octene is often performed using solid acid catalysts, particularly large-pore zeolites like H-beta (BEA), H-mordenite (MOR), and H-USY (FAU). iitm.ac.inias.ac.in This reaction yields a mixture of products, primarily C-alkylated (octylphenols) and O-alkylated (phenyl octyl ethers). iitm.ac.in
Key Factors in Regioselective Alkylation:
Catalyst Type: The choice of zeolite catalyst significantly impacts both activity and selectivity. The catalytic activity for phenol alkylation with 1-octene follows the order: H-beta > H-USY > H-mordenite. Zeolites can provide shape selectivity, influencing the isomer distribution. researchgate.net
Reaction Temperature: Temperature affects the ratio of C-alkylated to O-alkylated products.
Reactant Mole Ratio: The phenol-to-1-octene mole ratio influences conversion and the product distribution. An increase in octene concentration generally leads to higher phenol conversion and favors C-alkylation. iitm.ac.in
The table below summarizes the influence of different zeolite catalysts on the alkylation of phenol with 1-octene.
| Catalyst | Phenol Conversion (%) | Selectivity for C-alkylates (%) | Selectivity for O-alkylates (%) | o/p Isomer Ratio |
| H-beta (BEA) | 45.1 | 75.6 | 24.4 | 1.8 |
| H-USY (FAU) | 30.5 | 70.2 | 29.8 | 1.1 |
| H-mordenite (MOR) | 12.6 | 65.1 | 34.9 | 0.9 |
| Reaction Conditions: Temperature 373 K, Phenol/1-octene mole ratio 1, 6 h reaction time. Data adapted from Wagholikar et al., 2006. iitm.ac.in |
Isolation and Purification Techniques for Discrete Oligomers
After the ethoxylation reaction, the product is a mixture containing the desired oligomer (n=3), other homologues, unreacted 2-octylphenol, and residual catalyst. Isolating the specific 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol compound requires purification.
Catalyst Removal: For reactions using homogeneous base catalysts like KOH, the catalyst must be neutralized and removed. google.com A common method involves adding an acid, such as phosphoric acid, to neutralize the base, followed by filtration to remove the resulting salt. google.com Adsorbents like colloidal metal silicates can also be used to treat the product and remove residual catalyst ions to very low levels. google.com
Separation of Oligomers: Chromatographic techniques are effective for separating individual ethoxylate oligomers from the product mixture.
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and analyzing ethoxylated compounds. Reversed-phase HPLC can be used to separate oligomers. unifi.it
Porous Graphitized Carbon (PGC) Columns: PGC columns have shown excellent performance in separating nonylphenyl ethylene oxide oligomers. nih.gov The retention of the surfactants on the PGC column increases linearly with the number of ethylene oxide groups, allowing for effective separation of the homologous series. nih.gov
Solid-Phase Extraction (SPE): SPE can be used for the initial isolation of analytes from complex matrices and for purifying extracts. researchgate.net Sorbents like octadecylsilica (C18) are used to achieve high recoveries for different alkylphenol ethoxylate oligomers. researchgate.net
Functionalization and Modification of the Terminal Hydroxyl Group
The terminal primary hydroxyl group of this compound is a reactive site that can be further modified through various chemical reactions to create advanced derivatives with tailored properties.
Esterification and Etherification Reactions
Esterification: The terminal hydroxyl group can be converted to an ester by reacting it with a carboxylic acid or its derivatives. This is a common method for modifying the properties of alcohol ethoxylates.
Fischer Esterification: This involves heating the alcohol ethoxylate with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium reaction where water is produced as a byproduct. masterorganicchemistry.com
Reaction with Acyl Chlorides: A more vigorous and irreversible reaction occurs between the alcohol ethoxylate and an acyl chloride at room temperature. chemguide.co.uk This reaction produces the ester and hydrogen chloride gas. chemguide.co.uk
Reaction with Acid Anhydrides: This reaction is slower than with acyl chlorides and typically requires warming. It produces the ester and a carboxylic acid as a byproduct. chemguide.co.uk
A general scheme for esterification is: R-(OC₂H₄)₃-OH + R'-COOH ⇌ R-(OC₂H₄)₃-O-C(=O)R' + H₂O (Fischer Esterification) masterorganicchemistry.com
Etherification: The terminal hydroxyl can also be converted into an ether, a process often referred to as "end-capping." This modification can alter the surfactant's foaming properties and chemical stability. A common etherification is benzylation.
Benzylation: This involves the reaction of the alkoxide of the ethoxylate (formed by reacting with a strong base) with an alkylating agent like benzyl (B1604629) chloride. jetir.org
A general scheme for benzylation is:
R-(OC₂H₄)₃-OH + Base → R-(OC₂H₄)₃-O⁻
R-(OC₂H₄)₃-O⁻ + C₆H₅CH₂Cl → R-(OC₂H₄)₃-O-CH₂C₆H₅ + Cl⁻
This end-capping results in mixed ethers, which are nonionic surfactants known for high cleaning power with low foam development. jetir.org
Introduction of Charged or Responsive Moieties
The non-ionic nature of this compound can be transformed by introducing moieties that carry a formal charge (anionic or cationic) or that change their properties in response to external stimuli like pH or temperature. Such modifications are crucial for applications requiring controlled emulsification, targeted delivery, or environmentally sensitive behavior.
Cationic Derivatives: Conversely, positive charges can be introduced, typically by quaternizing an amino group. This involves a multi-step synthesis where the terminal hydroxyl is first converted to a better leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with an amine (like trimethylamine) to form a quaternary ammonium (B1175870) salt. While direct literature on this specific molecule is sparse, the principles are well-established for similar poly(ethylene glycol) (PEG) structures. These cationic derivatives are valuable in applications where adhesion to negatively charged surfaces is desired.
Stimuli-Responsive Moieties: Beyond simple charged groups, more complex responsive units can be incorporated. For instance, moieties that exhibit a lower critical solution temperature (LCST) can be attached. Polymers like poly(2-ethyl-2-oxazoline) (PEtOx) show this behavior, transitioning from soluble to insoluble in water as the temperature is raised above a specific point. researchgate.net Grafting such a polymer onto the terminal hydroxyl group of this compound would create a thermo-responsive surfactant. Similarly, pH-responsive groups, such as those containing tertiary amines or carboxylic acids, can be introduced to create materials that change their aggregation behavior or interfacial properties with shifts in pH. rsc.org
The table below summarizes potential strategies for introducing charged or responsive moieties.
| Moiety Type | Functional Group | Synthetic Strategy Example | Resulting Property |
| Anionic | Carboxylate (-COO⁻) | Oxidation of terminal alcohol; Esterification with succinic anhydride | pH-responsive; anionic character above pKa |
| Cationic | Quaternary Ammonium (-N⁺R₃) | Tosylation followed by substitution with a tertiary amine | Permanent positive charge; enhanced interaction with anionic surfaces |
| Thermo-responsive | Poly(N-isopropylacrylamide) or similar polymers | Grafting of a pre-formed LCST polymer to the terminal alcohol | Temperature-sensitive solubility (LCST behavior) |
| pH-responsive | Tertiary Amine | Derivatization with a tertiary amine-containing molecule | pH-sensitive charge (protonation at low pH) |
Polymerization of this compound-derived Monomers
To incorporate the unique amphiphilic properties of this compound into a polymer structure, it must first be converted into a polymerizable monomer, often referred to as a "surfmer" (surface active monomer). This is typically achieved by esterifying the terminal hydroxyl group with a molecule containing a polymerizable double bond, such as acrylic acid or methacrylic acid.
The resulting monomer, for instance, 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethyl acrylate, can then undergo polymerization. This surfmer can be used in emulsion polymerization, where it acts as both a surfactant to stabilize the emulsion and a comonomer that becomes covalently bound into the final polymer particles. connectionchemical.comekb.eg This covalent attachment prevents the surfactant from leaching out of the final product, which is advantageous in applications like paints and adhesives.
Controlled Radical Polymerization Techniques: Advanced polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymer architecture. mdpi.comcmu.edu These techniques can be used to synthesize well-defined block copolymers where one block is composed of the this compound-derived monomer and the other block has different properties (e.g., hydrophilicity, responsiveness).
For example, a hydrophilic macro-chain transfer agent could be used to initiate the RAFT polymerization of the acrylate-functionalized octylphenol (B599344) ethoxylate monomer. rsc.org This process, known as polymerization-induced self-assembly (PISA), can lead to the in-situ formation of various polymer nanostructures like micelles, worms, or vesicles, depending on the reaction conditions and block lengths. nih.gov
The table below details key aspects of polymerizing monomers derived from this compound.
| Polymerization Method | Monomer Type | Key Features & Advantages | Potential Polymer Architecture |
| Emulsion Polymerization | Acrylate or Methacrylate Ester | Acts as both surfactant and comonomer; reduces surfactant leaching from the final product. | Covalently stabilized latex particles. |
| RAFT Polymerization | Acrylate or Methacrylate Ester | Controlled molecular weight and low polydispersity; enables complex architectures. mdpi.com | Diblock or multiblock copolymers; gradient copolymers. |
| ATRP | Acrylate or Methacrylate Ester | Good control over polymer structure; can be initiated from surfaces to grow polymer brushes. cmu.eduresearchgate.net | Star polymers; polymer brushes on substrates. |
The synthesis of polymers from these specialized monomers allows for the creation of advanced materials where the surfactant properties are precisely integrated into a macromolecular design, opening up possibilities for novel coatings, drug delivery systems, and nanostructured materials.
Fundamental Interfacial and Self Assembly Behavior of 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration threshold at which surfactant molecules begin to aggregate to form micelles in a solution. Below the CMC, the surfactant molecules primarily exist as monomers. As the concentration approaches and surpasses the CMC, there is a sharp increase in the formation of organized assemblies. The CMC is a critical indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and, consequently, to affect surface and interfacial tension. For non-ionic surfactants like octylphenol (B599344) ethoxylates, the CMC is influenced by a variety of factors including temperature, the presence of electrolytes, and the molecular structure of the surfactant itself. For instance, the well-characterized 4-tert-octylphenol (B29142) ethoxylate, Triton X-100, has a CMC of approximately 0.22 mM in aqueous solution. wikipedia.org
The process of micellization is a spontaneous phenomenon driven by a favorable change in the Gibbs free energy of the system. wikipedia.org The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the following equation for non-ionic surfactants:
ΔG°mic = RT ln(CMC)
where R is the universal gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. A negative value for ΔG°mic indicates that micellization is a spontaneous process. ijert.org
The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insight into the driving forces of this process. These parameters are related to the Gibbs free energy by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
Table 1: Illustrative Thermodynamic Parameters of Micellization for a Generic Octylphenol Ethoxylate
| Thermodynamic Parameter | Typical Sign | Driving Force Contribution |
|---|---|---|
| ΔG°mic (Gibbs Free Energy) | Negative | Indicates a spontaneous process |
| ΔH°mic (Enthalpy) | Often Negative (Exothermic) | Favorable energetic interactions upon micelle formation |
| ΔS°mic (Entropy) | Positive | Primarily driven by the hydrophobic effect and the release of water molecules |
The aggregation behavior of non-ionic surfactants is sensitive to changes in temperature and the ionic strength of the solution. For many non-ionic surfactants, an increase in temperature leads to a decrease in the CMC. This is because the solubility of the ethoxy chains in water decreases with increasing temperature, which enhances the hydrophobicity of the surfactant and favors micellization at lower concentrations.
The addition of electrolytes (salts) to a solution of non-ionic surfactants generally leads to a decrease in the CMC. The presence of ions in the solution can reduce the hydration of the hydrophilic head groups, making the surfactant effectively more hydrophobic and thus promoting aggregation at lower concentrations. This "salting-out" effect enhances the tendency for micelle formation.
A more linear and less bulky hydrophobic group generally leads to a lower CMC because it can pack more efficiently into the micellar core, leading to greater stability of the micelle. Conversely, a bulkier or more branched alkyl chain may hinder efficient packing, potentially leading to a higher CMC. Therefore, it could be hypothesized that the 2-octyl isomer, being more sterically hindered near the hydrophilic head group, might exhibit a slightly different CMC compared to the 4-octyl isomer. However, without direct experimental evidence, this remains a point for further investigation. The majority of commercially available and studied octylphenol ethoxylates are based on the 4-substituted isomer. shreechem.in
Micelle and Supramolecular Aggregate Morphology
Beyond the CMC, as the surfactant concentration increases, the initially formed spherical micelles can undergo morphological transitions to form more complex supramolecular aggregates. The shape and size of these aggregates are governed by the molecular geometry of the surfactant, which can be described by the critical packing parameter (P):
P = v / (ao * lc)
where v is the volume of the hydrophobic chain, ao is the optimal headgroup area at the micelle-water interface, and lc is the critical length of the hydrophobic chain. The value of P dictates the preferred curvature of the aggregate interface and thus its shape. Spherical micelles are typically formed when P < 1/3, cylindrical or rod-like micelles for 1/3 < P < 1/2, and lamellar or bilayer structures for 1/2 < P < 1.
Several advanced analytical techniques are employed to elucidate the structure and morphology of micelles and other supramolecular aggregates in solution.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of the micellar structures. researchgate.net In this technique, a thin film of the sample solution is rapidly vitrified (frozen without crystallization), preserving the native structures of the aggregates. The vitrified sample is then imaged using a transmission electron microscope at cryogenic temperatures. Cryo-TEM can provide detailed images of individual micelles and larger aggregates, revealing their size distribution and morphology with high resolution.
With increasing surfactant concentration, temperature, or the addition of certain additives, the initial spherical micelles of octylphenol ethoxylates can grow and transition into other morphologies. At higher concentrations, the repulsion between the hydrophilic head groups can be screened, allowing for a closer packing that favors a change in curvature of the micelle surface. This can lead to the formation of elongated, cylindrical or rod-like micelles. Under specific conditions, these cylindrical micelles can further assemble into hexagonal phases. At even higher surfactant concentrations, lamellar phases, consisting of bilayers of surfactant molecules separated by layers of water, may form. These phase transitions are a key aspect of the self-assembly behavior of surfactants and are crucial for many of their applications.
Table 2: Common Micellar Morphologies and Corresponding Packing Parameters
| Packing Parameter (P) | Preferred Aggregate Morphology | Schematic Representation |
|---|---|---|
| P < 1/3 | Spherical Micelles | Sphere |
| 1/3 < P < 1/2 | Cylindrical (Rod-like) Micelles | Cylinder |
| 1/2 < P < 1 | Lamellar Phases (Bilayers) | Parallel Sheets |
Influence of Ethoxy Chain Length on Aggregate Formation
The self-assembly of 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol in aqueous solutions leads to the formation of aggregates known as micelles. This process, termed micellization, is a hallmark of surfactants and is critically influenced by the molecular architecture of the surfactant, particularly the length of the hydrophilic poly(ethylene oxide) or ethoxy chain. For nonionic surfactants like the octylphenol ethoxylate family, the balance between the hydrophobic octylphenol group and the hydrophilic ethoxy chain dictates the characteristics of aggregate formation.
A key parameter in this process is the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. The length of the ethoxy chain has a pronounced effect on the CMC. An increase in the number of ethoxy units makes the surfactant more hydrophilic, which increases its water solubility. nih.gov Consequently, a higher concentration of the surfactant is required to drive the aggregation of the hydrophobic tails, resulting in a higher CMC value. sanyo-si.comresearchgate.net This indicates that micelle formation becomes less favorable as the hydrophilic head group becomes larger. researchgate.net
For instance, comparing members of the octylphenol ethoxylate series demonstrates this trend. Surfactants with shorter ethoxy chains will have lower CMC values than those with longer chains, holding the hydrophobic group constant.
The size and shape of the resulting micelles are also dependent on the ethoxy chain length. diva-portal.org A larger hydrophilic head group (a longer ethoxy chain) creates greater steric repulsion between the head groups at the micelle surface. This favors the formation of smaller, more spherical micelles. Conversely, a shorter ethoxy chain, as in this compound, reduces this steric hindrance, which can allow for the formation of larger aggregates or different micellar shapes under certain conditions. The aggregation number, which is the average number of surfactant molecules in a single micelle, is also influenced by this hydrophilic-lipophilic balance.
| Surfactant (Trade Name) | Average Number of Ethoxy Units (x) | CMC (mM) |
|---|---|---|
| Triton X-114 | 7-8 | 0.21 |
| Triton X-100 | 9-10 | 0.2-0.9 |
| Triton X-405 | 40 | 0.98 |
Data sourced from studies on Triton X series surfactants. dergipark.org.tr The data illustrates the general trend that CMC increases with the length of the hydrophilic ethoxy chain.
Adsorption at Interfaces
The surface activity of this compound is determined by its tendency to adsorb at interfaces, such as the air-water or oil-water interface. When dissolved in a bulk phase like water, the surfactant molecules spontaneously migrate to the interface to orient their hydrophobic octylphenol tails away from the water and their hydrophilic ethoxy chains towards it. youtube.com This adsorption process is fundamental to its function as a surfactant, leading to a reduction in interfacial energy. uwaterloo.ca
Adsorption Isotherms at Air-Water and Oil-Water Interfaces
The equilibrium adsorption of this compound at an interface is described by an adsorption isotherm, which relates the concentration of the surfactant in the bulk solution to the amount adsorbed per unit area at the interface (surface excess concentration, Γ). The effectiveness of a surfactant is often gauged by its ability to reduce the surface tension of the solvent. dergipark.org.tr
Upon adsorption, the surfactant molecules form a monolayer at the interface, which reduces the surface tension of the system. The surface tension decreases with increasing surfactant concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. dergipark.org.tr
The efficiency of adsorption is influenced by the length of the ethoxy chain. At low surface coverages, surfactants with longer ethoxy chains may adsorb more strongly. However, at high coverages, the larger head groups lead to increased lateral repulsion, which can limit the packing density at the interface. qmul.ac.uk This results in a larger minimum area per molecule (A_min) at the interface for surfactants with more ethoxy units. researchgate.net Therefore, a surfactant like this compound, with its relatively short ethoxy chain, would be expected to pack more densely at an interface compared to its longer-chain counterparts like Triton X-100.
| Temperature (K) | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Maximum Surface Excess (Γmax) (mol/m²) | Minimum Area per Molecule (Amin) (Ų) |
|---|---|---|---|---|
| 288.15 | 0.22 | 29.2 | 3.28 x 10-6 | 50.6 |
| 293.15 | 0.24 | 29.5 | 3.13 x 10-6 | 53.0 |
| 298.15 | 0.25 | 29.7 | 3.02 x 10-6 | 55.0 |
Data adapted from surface tension studies of TX-100. researchgate.net These values provide a reference for the interfacial behavior of a related octylphenol ethoxylate.
Kinetics of Interfacial Adsorption and Surface Tension Reduction
The kinetics of adsorption describes the rate at which surfactant molecules travel from the bulk solution to the interface and subsequently lower the surface tension. This process is not instantaneous. ysu.am When a new interface is created, there is a time-dependent decay of surface tension as surfactant molecules diffuse to the subsurface region and then adsorb onto the interface. ysu.am
The adsorption process can be governed by different mechanisms. For many non-ionic surfactants, the rate-limiting step is often the diffusion of monomers from the bulk to the interface, a process known as diffusion-controlled adsorption. researchgate.net However, in some cases, an energy barrier to adsorption at the interface itself can be the limiting factor. This is known as a kinetic-controlled or mixed diffusion-kinetic adsorption mechanism. ysu.am This barrier can arise from steric hindrance from molecules already at the interface or the need for molecular reorientation to adsorb correctly. ysu.am
The molecular structure of the surfactant plays a key role. Surfactants that can move to and populate an interface more rapidly are effective in dynamic applications where interfaces are formed and reformed quickly. youtube.com The relatively smaller hydrophilic head of this compound might facilitate faster adsorption kinetics compared to analogues with much bulkier ethoxy chains, which may experience greater steric hindrance.
Adsorption Mechanisms on Solid Surfaces (e.g., Metal Oxides, Polymer Substrates)
The adsorption of this compound onto solid surfaces is a complex process governed by various interactions between the surfactant, the solid substrate, and the solvent. The mechanism of adsorption is highly dependent on the nature of the solid surface.
On polar surfaces like metal oxides (e.g., silica (B1680970), alumina), the primary mechanism for the adsorption of ethoxylated nonionic surfactants is often hydrogen bonding. acs.orgcolumbia.edu The oxygen atoms in the ethoxy chains of the surfactant can form hydrogen bonds with the surface hydroxyl groups (e.g., silanol (B1196071) groups on silica). acs.org Initially, at low concentrations, individual surfactant molecules may lie flat on the surface. As the concentration increases, they may form a monolayer with the hydrophobic tails oriented away from the polar surface. nih.gov
For less polar or hydrophobic surfaces, such as polymer substrates (e.g., polytetrafluoroethylene, poly(methyl methacrylate)) or surfaces where the hydrophobic part of the surfactant has an affinity, the adsorption is driven primarily by hydrophobic interactions. nih.govmdpi.com The octylphenol tail of the surfactant adsorbs onto the surface to minimize its contact with water, while the hydrophilic ethoxy chain extends into the aqueous phase.
In some systems, especially at concentrations above the CMC, surfactants can adsorb as aggregates or micelles onto the surface. nih.gov The extent of adsorption is also influenced by the length of the ethoxy chain; studies on related nonylphenol ethoxylates have shown that a higher degree of ethoxylation leads to a lower adsorption capacity on sandstone, as the larger hydrophilic heads can hinder dense packing on the surface. nih.govacs.org
Solubilization Mechanisms in Micellar Systems
Micelles formed by this compound in an aqueous solution possess a dual nature: a nonpolar, hydrophobic core composed of the octylphenol tails and a polar, hydrophilic corona or "palisade" layer of the ethoxy chains that interfaces with the bulk water. mdpi.com This unique structure allows micelles to act as micro-containers for the solubilization of water-insoluble or poorly soluble substances, a process known as micellar solubilization. wikipedia.org
The mechanism of solubilization involves the incorporation of these guest molecules, or "solubilizates," into the micelles. wikipedia.org The specific location of the solubilized molecule within the micelle is determined by its polarity.
Nonpolar compounds , such as alkanes and other hydrophobic oils, are typically partitioned into the hydrophobic core of the micelle. researchgate.net
Compounds with intermediate polarity (amphiphilic molecules) may orient themselves within the palisade layer, with their nonpolar parts embedded among the surfactant's hydrophobic chains and their polar groups located near the hydrophilic head groups at the core-corona interface. researchgate.net
Polar molecules may be adsorbed on the surface of the micelle, interacting with the hydrophilic ethoxy chains. researchgate.net
Two primary mechanisms affecting the kinetics of solubilization are recognized: a surface reaction, where micelles transiently adsorb at the oil-water interface to incorporate the solubilizate, and a bulk reaction, where micelles capture oil molecules that are already dissolved in the bulk aqueous phase. wikipedia.org
Solubilization Capacity for Various Hydrophobic Guests
The solubilization capacity refers to the amount of a specific hydrophobic guest that can be incorporated into the micellar system. This is a critical property for applications ranging from detergency to drug delivery. wikipedia.orgmdpi.com Nonionic surfactants, as a class, generally exhibit a higher solubilization capacity compared to their ionic counterparts with the same hydrophobic group.
The molecular structure of the surfactant significantly impacts its solubilization power. The size of the micellar core, which is determined by the length of the hydrophobic tail and the aggregation number, is a primary factor. A larger hydrophobic core generally allows for a greater solubilization capacity for nonpolar substances.
Location of Solubilizates within Micellar Structures
The solubilization capacity of micelles formed by this compound is a direct consequence of their unique microenvironment, which offers distinct regions capable of accommodating various types of guest molecules, known as solubilizates. The precise location of a solubilizate within a micelle is primarily dictated by its polarity and chemical structure, which governs its interaction with the different domains of the micellar assembly.
The micellar structure of a non-ionic surfactant like this compound can be broadly divided into three main regions:
The Hydrophobic Core: This central region is formed by the aggregation of the hydrophobic octylphenoxy tails of the surfactant molecules. It is a nonpolar, oil-like environment. Consequently, nonpolar solubilizates, such as aliphatic and aromatic hydrocarbons (e.g., n-alkanes, benzene), will preferentially reside in this core. This sequestration from the aqueous bulk phase is the primary mechanism for the solubilization of highly water-insoluble substances.
The Palisade Layer: Surrounding the hydrophobic core is the palisade layer, an intermediate region of graded polarity. This layer is composed of the polyoxyethylene chains extending from the hydrophobic group. The inner part of this layer, closer to the core, is more hydrophobic, while the polarity increases towards the outer surface. This region is the primary site for the solubilization of semi-polar or amphiphilic molecules, such as fatty acids, alcohols, and certain drugs. These molecules orient themselves with their nonpolar part embedded in the hydrophobic core or the inner palisade layer, and their polar head group located in the more hydrophilic outer region of the palisade layer. For instance, studies on similar non-ionic surfactants have shown that molecules with some degree of polarity, like cinnamic acid, are located in this region.
The Hydrophilic Corona (Mantle): This is the outermost layer of the micelle, consisting of the highly hydrated polyoxyethylene chains that are in direct contact with the bulk aqueous phase. This region can adsorb polar molecules at the micelle-water interface.
The location of a solubilizate is not always static and can be influenced by factors such as temperature, the concentration of the surfactant and solubilizate, and the presence of electrolytes. The distribution of a solubilizate across these different micellar regions is a dynamic equilibrium.
Table 1: Expected Locus of Solubilization for Different Classes of Compounds in this compound Micelles (Illustrative)
| Class of Solubilizate | Predominant Location within the Micelle |
| Nonpolar (e.g., n-Hexane) | Hydrophobic Core |
| Aromatic (e.g., Benzene) | Hydrophobic Core / Inner Palisade Layer |
| Semi-polar (e.g., 1-Pentanol) | Palisade Layer |
| Polar (e.g., Phenol) | Outer Palisade Layer / Hydrophilic Corona |
This table is illustrative and based on the general behavior of non-ionic surfactant micelles.
Theoretical and Computational Investigations of 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol
Molecular Dynamics Simulations of Interfacial and Micellar Structures
Molecular dynamics (MD) simulations are a powerful computational tool for examining the structure and dynamics of surfactant systems. By modeling the interactions between individual atoms over time, MD simulations can reveal how molecules of 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol organize into larger structures like micelles and how they behave at the interfaces between different liquids. Both all-atom and coarse-grained simulation approaches are employed to study these systems at different scales of complexity and time. acs.orgfrontiersin.org
MD simulations effectively capture the spontaneous self-assembly of this compound in aqueous solutions. clausiuspress.com Starting from a random distribution of surfactant monomers in water, simulations show a rapid aggregation process driven by the hydrophobic effect. The hydrophobic octylphenol (B599344) tails cluster together to minimize their unfavorable contact with water molecules, forming the core of a micelle. Simultaneously, the hydrophilic poly(ethylene oxide) chains arrange themselves on the exterior of the core, maximizing their interaction with the surrounding water. acs.orgresearchgate.net
This process is typically simulated over nanoseconds and reveals the formation of spherical or ellipsoidal micelles. The final size and shape of these aggregates are influenced by factors such as surfactant concentration and temperature. researchgate.net Coarse-grained models, which group atoms into larger interacting beads, allow for the simulation of larger systems over longer timescales, enabling the study of phenomena like micelle fusion and fission. frontiersin.org
Table 1: Key Stages in Micellar Self-Assembly from MD Simulations This interactive table outlines the typical sequence of events observed in molecular dynamics simulations of surfactant self-assembly.
| Time Scale | Dominant Process | Molecular Description |
|---|---|---|
| Picoseconds (ps) | Hydrophobic Collapse | Rapid aggregation of octylphenol tails to reduce contact with water. |
| Nanoseconds (ns) | Structural Refinement | Monomers rearrange to form a stable core-shell structure with a defined interface. |
At the interface between two immiscible liquids, such as oil and water, this compound monomers adopt a distinct orientation to mediate the unfavorable interactions between the two phases. MD simulations of such systems show that the surfactant molecules align themselves with the hydrophobic octylphenol tail penetrating the oil phase and the hydrophilic ethoxy chain extending into the aqueous phase. acs.org
This alignment dramatically lowers the interfacial tension between the oil and water. The simulations can quantify the density profiles of different molecular components across the interface, revealing the degree of interpenetration of oil, water, and surfactant segments. acs.org These models demonstrate that the surfactant monolayer is not static; individual monomers exhibit significant lateral diffusion within the interface and can exchange with monomers in the bulk phases, contributing to the dynamic nature of the emulsion stabilization process.
The flexibility of the three-unit ethoxy chain—(OCH₂CH₂)₃OH—is crucial to the function of this compound. Its conformation changes significantly depending on its local environment, a phenomenon that can be analyzed in detail using MD simulations. chalmers.seacs.org The conformation is often characterized by the distribution of dihedral angles along the chain backbone (C-O-C-C, O-C-C-O).
In the bulk aqueous phase, the chain is highly solvated and adopts a flexible, random coil-like structure. chalmers.se When incorporated into the corona of a micelle, the chain becomes more crowded. While still heavily hydrated, its conformations are somewhat constrained by the presence of neighboring chains. Studies on poly(ethylene oxide) chains show that interaction with water often favors a more ordered, helical gauche conformation for the O-C-C-O bonds, which facilitates hydrogen bonding with water molecules. chalmers.seresearchgate.net In contrast, if the chain were in a non-polar solvent, it would adopt a more collapsed conformation to minimize exposed polar groups.
Table 2: Representative Ethoxy Chain Conformations in Various Environments This interactive table summarizes the typical conformational states of the ethoxy chain of the surfactant in different chemical environments as predicted by computational models.
| Environment | Dominant Conformation | Key Dihedral Angles (O-C-C-O) | Description |
|---|---|---|---|
| Aqueous Solution | Extended / Random Coil | Broad distribution around gauche (~±60°) and trans (180°) | Maximizes hydration and conformational entropy. |
| Micelle Corona | Partially Extended Helical | Predominantly gauche (~±60°) | Ordered structure stabilized by hydrogen bonding with water and steric packing. |
Quantum Chemistry Calculations of Molecular Interactions
While MD simulations excel at describing large-scale assemblies, quantum chemistry calculations provide a more fundamental understanding of the electronic structure and intermolecular forces that govern surfactant behavior. These methods can precisely calculate the strength and nature of interactions within surfactant aggregates and with solvent molecules.
The stability of a micelle formed by this compound is a delicate balance of several intermolecular forces. Quantum calculations can dissect these contributions.
Van der Waals Forces: Primarily London dispersion forces, these are the dominant attractive interactions between the hydrophobic octylphenol tails packed within the micelle's core. These forces arise from transient fluctuations in electron density and are the principal driver of the hydrophobic effect that leads to aggregation. acs.org
Dipole-Dipole Interactions: The ether oxygen atoms in the ethoxylate chains possess partial negative charges, leading to dipole-dipole interactions between adjacent chains in the micelle corona.
Hydrogen Bonding: The terminal hydroxyl (-OH) group of the ethoxy chain can act as both a hydrogen bond donor and acceptor, while the ether oxygens act as hydrogen bond acceptors. nih.gov These interactions occur primarily with water molecules but can also occur between surfactant headgroups, influencing their packing at the micelle surface.
Table 3: Primary Intermolecular Forces in a Surfactant Micelle This interactive table details the types of non-covalent interactions responsible for the formation and stability of surfactant aggregates.
| Force Type | Interacting Molecular Parts | Role in Micelle Stability |
|---|---|---|
| Van der Waals (Dispersion) | Octylphenol Tails | Primary attractive force holding the hydrophobic core together. |
| Dipole-Dipole | Ethoxy Chains (Ether groups) | Contributes to the cohesion and structure of the hydrophilic corona. |
The solubility and functionality of this compound are critically dependent on its interactions with the surrounding water molecules. Quantum chemistry calculations, often combined with MD, can characterize the hydrogen bonding network at the micelle-water interface. researchgate.net
The ether oxygens and the terminal hydroxyl group of the hydrophilic chain act as hydrogen bond acceptors, integrating into the existing hydrogen bond network of bulk water. nih.gov This creates a structured "hydration shell" around the micelle corona. Computational studies show that each ether oxygen can form hydrogen bonds with water, significantly influencing the local water structure. researchgate.net This disruption and restructuring of the water network is fundamental to the thermodynamics of micellization. The ability of the ethoxylate chain to form these favorable interactions with water overcomes the entropic penalty of ordering the water molecules, making the dissolution and self-assembly of the surfactant possible. researchgate.netnih.gov
Interaction Energies with Solvent Molecules
The interaction of this compound, a representative of the Triton X family of nonionic surfactants, with solvent molecules, particularly water, is fundamental to its surface-active properties and self-assembly into micelles. Molecular dynamics (MD) simulations provide significant insights into these interactions at an atomic level.
Studies focusing on Triton X surfactants with varying polyethylene (B3416737) oxide (PEO) chain lengths at the air/water interface have revealed that the polar head group, including the ethoxy chain and terminal hydroxyl group, shows a strong preference for the water layer. This is a result of favorable energetic interactions between the oxygen atoms of the PEO chain and water molecules. The entire surfactant molecule tends to orient itself nearly parallel to the water surface. researchgate.net
The interactions between the surfactant and water molecules can be quantified by calculating hydration numbers, which represent the average number of water molecules in the first hydration shell of a specific atom or group. For Triton X-100 micelles in an aqueous solution, the oxygen atoms within the PEO chain are significantly hydrated. nih.gov
MD simulations have been employed to study the properties of micelles formed by Triton X surfactants with different PEO chain lengths. nih.gov These simulations allow for the detailed analysis of hydration numbers for various atoms within the surfactant molecule. The hydration numbers are typically determined by integrating the radial distribution function of water molecules around a specific atom up to the first minimum, often around 0.35 nm. nih.gov This analysis reveals that the oxygen atoms of the ethoxylate chain are the primary sites of hydration.
While specific interaction energy values in units like kJ/mol from quantum mechanical calculations for an isolated this compound molecule with various solvent molecules are not extensively documented in publicly available literature, the data from MD simulations on hydration and hydrogen bonding provide a robust qualitative and semi-quantitative understanding of these interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the molecular structure of a compound and its macroscopic properties. For surfactants like this compound, QSPR models can be invaluable for predicting their performance and guiding the design of new surfactants with desired characteristics.
Correlation of Molecular Descriptors with Micellar Properties (e.g., CMC, aggregation number)
The micellar properties of surfactants, such as the critical micelle concentration (CMC) and aggregation number, are crucial for their application. QSPR models attempt to predict these properties based on molecular descriptors derived from the chemical structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
For a series of alkylphenol ethoxylates, which includes this compound, QSPR studies would typically involve:
Calculating Molecular Descriptors: A wide range of descriptors would be calculated for a set of related surfactant molecules. These could include molecular weight, volume, surface area, branching indices, and descriptors related to the lengths of the alkyl chain and the ethoxylate chain.
Developing the QSPR Equation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates a subset of these descriptors with experimentally determined CMC or aggregation numbers.
While specific QSPR models exclusively for this compound are not readily found, the principles can be illustrated with a hypothetical table of descriptors and properties for a series of octylphenol ethoxylates (OPEOn, where n is the number of ethoxy units).
Hypothetical Data for QSPR Modeling of Octylphenol Ethoxylates
| Compound (OPEOn) | Number of Ethoxy Units (n) | Molecular Weight ( g/mol ) | LogP (Predicted) | Critical Micelle Concentration (CMC, mM) | Aggregation Number |
|---|---|---|---|---|---|
| OPEO₅ | 5 | 428.6 | 4.1 | 0.12 | 120 |
| OPEO₇ | 7 | 516.7 | 3.5 | 0.18 | 110 |
| OPEO₉ (Triton X-100) | 9.5 (average) | ~628 | ~2.7 | 0.24 | 100 |
| OPEO₁₂ | 12 | 755.0 | 1.9 | 0.35 | 85 |
Note: This table is illustrative. The CMC of commercial Triton X-100 is approximately 0.2-0.9 mM. brjac.com.br The aggregation behavior is also complex, with micelle shape and size being influenced by the aggregation number. acs.org
From such data, a QSPR model might reveal, for instance, a positive correlation between the number of ethoxy units and the CMC, and a negative correlation with the aggregation number and LogP.
Prediction of Interfacial Parameters Based on Molecular Architecture
The molecular architecture of a surfactant dictates how it arranges itself at an interface, which in turn determines its effectiveness in reducing surface or interfacial tension. QSPR and molecular modeling can be used to predict key interfacial parameters.
Molecular dynamics simulations of various surfactants at oil-water or air-water interfaces have shown that the molecular structure has a profound impact on interfacial properties. medsciencegroup.us For instance, the length and branching of the hydrophobic tail and the size of the hydrophilic headgroup influence the packing of surfactant molecules at the interface and the resulting interfacial thickness. medsciencegroup.us A greater interfacial thickness is often indicative of a stronger capacity to reduce surface tension. medsciencegroup.us
For this compound, relevant architectural features for QSPR modeling of interfacial properties would include:
The volume and surface area of the octylphenoxy hydrophobic group.
The length and conformational flexibility of the polyethylene oxide chain.
The cross-sectional area of the molecule at the interface.
Predictive models would correlate these descriptors with parameters like the surface excess concentration (Γmax) and the area per molecule (Amin) at the interface.
Development of Predictive Models for Surfactant Performance in Specific Systems
Building on the correlation of molecular descriptors with fundamental properties, QSPR can be extended to develop models that predict the performance of a surfactant in a specific application, such as emulsification, foaming, or detergency. These models are often more complex as they may need to incorporate parameters related to the other components of the system (e.g., the type of oil in an emulsion, the presence of electrolytes).
The development of such models for this compound would involve:
Defining a quantitative measure of performance (e.g., emulsion stability, foam height).
Gathering performance data for a series of related surfactants under controlled conditions.
Calculating a comprehensive set of molecular descriptors for each surfactant.
Employing statistical or machine learning techniques to build a predictive model.
These models can accelerate the formulation development process by reducing the need for extensive experimental screening. While the public domain literature does not provide a specific, validated performance model for this compound, the QSPR methodology provides a clear framework for how such a model could be developed. The extensive use and study of alkylphenol ethoxylates provide a rich dataset for the potential development of such predictive tools. researchgate.netsigmaaldrich.comnih.gov
Advanced Analytical Characterization Methodologies for 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol
Chromatographic Separations for Homologue and Isomer Distribution Analysis
Commercial OPEO products, including those with an average of three ethoxylate units like 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol, are complex mixtures containing a range of oligomers. Chromatographic techniques are indispensable for separating and quantifying these components.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of OPEO oligomers in various matrices. nih.govresearchgate.net This technique allows for the separation, identification, and quantification of individual ethoxylate chains.
Reverse-phase HPLC is commonly employed to separate the OPEO oligomers based on the length of the ethoxylate chain. The separated oligomers are then introduced into a mass spectrometer for detection. Electrospray ionization (ESI) is a frequently used ionization source, often operated in positive ion mode, to generate protonated molecules ([M+H]⁺), ammonium (B1175870) adducts ([M+NH₄]⁺), or sodium adducts ([M+Na]⁺) of the different oligomers. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural confirmation by fragmenting the parent ions and analyzing the resulting daughter ions.
Research has demonstrated the successful application of HPLC-MS/MS for the determination of OPEO oligomers (from 3 to 13 ethoxylate units) in complex samples. nih.gov Method validation often involves assessing parameters such as recovery and precision.
Table 1: HPLC-MS/MS Performance Data for OPEO Oligomer Analysis This table is interactive. Click on the headers to sort the data.
| Oligomer | Spiked Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| OP(EO)₃ | 50 | 95.2 | 5.8 |
| OP(EO)₄ | 50 | 98.1 | 4.5 |
| OP(EO)₅ | 50 | 101.5 | 3.9 |
| OP(EO)₆ | 50 | 102.3 | 4.1 |
| OP(EO)₇ | 50 | 99.8 | 6.2 |
| OP(EO)₈ | 50 | 97.4 | 7.1 |
| OP(EO)₉ | 50 | 94.6 | 8.3 |
| OP(EO)₁₀ | 50 | 91.3 | 9.5 |
Data synthesized from representative studies on alkylphenol ethoxylate analysis.
Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of more volatile, lower ethoxylate members of the OPEO family. Due to the limited volatility of higher ethoxylates, GC-MS is most effective for OPEOs with a small number of ethoxy units. For the analysis of the broader range of ethoxylates, a chemical cleavage of the ether linkages is sometimes employed to convert the OPEOs back to the parent octylphenol (B599344), which can then be readily analyzed by GC-MS.
The analysis by GC-MS typically involves a temperature-programmed separation on a capillary column, followed by electron ionization (EI) and mass analysis. The resulting mass spectra provide characteristic fragmentation patterns that aid in the identification of the compounds. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (GC-MS/MS) can be utilized. This is particularly useful when analyzing complex environmental or food samples.
Supercritical fluid chromatography (SFC) presents a compelling alternative to both HPLC and GC for the analysis of complex surfactant mixtures like OPEOs. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This mobile phase exhibits properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC.
A significant advantage of SFC for analyzing ethoxylated compounds is its compatibility with a flame ionization detector (FID), a universal detector for organic compounds that does not require the presence of a chromophore. This eliminates the need for derivatization that is sometimes necessary for HPLC with UV detection. SFC has demonstrated the ability to provide high-resolution separation of oligomers and isomers within non-ionic surfactant mixtures.
Spectroscopic Techniques for Structural and Conformational Analysis in Solution and Aggregates
Spectroscopic methods are essential for probing the molecular structure, dynamics, and organization of this compound at a more fundamental level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and dynamics of OPEOs. Both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the octylphenol moiety, the aliphatic protons of the octyl chain, and the repeating ethoxy units. The chemical shifts and coupling patterns of the ethoxy protons can provide insights into the conformation and flexibility of the polyethylene (B3416737) glycol chain.
¹³C NMR: The carbon-13 NMR spectrum offers a wider chemical shift range and provides distinct signals for each carbon atom in a different chemical environment. researchgate.net This allows for the clear identification of the carbons in the aromatic ring, the octyl group, and the ethoxylate chain. The chemical shifts of the ethoxylate carbons can be sensitive to the local environment and chain conformation.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to establish connectivity between protons and carbons, confirming the molecular structure. Furthermore, relaxation time measurements (T₁ and T₂) can provide detailed information about the chain dynamics, including the mobility of different segments of the molecule in solution or within micellar aggregates.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Octylphenol Ethoxylates This table is interactive. Click on the headers to sort the data.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.8 - 7.2 | 115 - 158 |
| -O-CH₂-CH₂- (Ethoxylate) | 3.6 - 4.1 | 68 - 73 |
| Phenolic -O-CH₂- | ~4.1 | ~68 |
| Terminal -CH₂-OH | ~3.6 | ~61 |
| Octyl Chain Protons | 0.7 - 1.7 | 14 - 32 |
Note: Chemical shifts are approximate and can vary based on solvent and specific oligomer.
Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique for identifying functional groups and probing the conformational state of molecules. In the context of this compound, FTIR can be particularly insightful when studying its behavior at interfaces, such as the air-water or solid-liquid interface.
Attenuated Total Reflectance (ATR)-FTIR is a specialized technique that allows for the in situ investigation of molecules adsorbed onto a surface. rsc.orgysu.am By bringing a solution of the surfactant into contact with an ATR crystal, it is possible to obtain an infrared spectrum of the molecules at the solid-liquid interface. nih.gov
The key vibrational bands of interest for OPEOs include:
C-O-C stretching: The strong ether band in the region of 1100 cm⁻¹ is characteristic of the ethoxylate chain. Changes in the position and shape of this band can indicate conformational changes or interactions with the surface.
C-H stretching: The bands in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the octyl and ethoxylate chains. The frequencies of these bands are sensitive to the packing and ordering of the alkyl chains.
O-H stretching: For the terminal hydroxyl group, a broad band around 3400 cm⁻¹ is expected, which is indicative of hydrogen bonding.
By analyzing these spectral features, FTIR can provide valuable information on the orientation and conformation of this compound molecules when they adsorb at an interface, which is crucial for understanding their function as surfactants. nih.gov
Fluorescence Spectroscopy for Micellar Microenvironment Probing
Fluorescence spectroscopy serves as a powerful tool for investigating the microenvironment of this compound micelles. This technique utilizes fluorescent probes, such as pyrene (B120774), whose spectral properties are highly sensitive to the polarity of their immediate surroundings. usc.es When pyrene partitions from the aqueous phase into the apolar core of a micelle, its fluorescence emission spectrum undergoes a characteristic blue shift, and the quantum yield increases significantly. nih.gov
The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-established indicator of solvent polarity. This ratio decreases as the probe moves into the less polar, hydrocarbon-like core of the micelle, providing a method to determine the critical micelle concentration (CMC). usc.estandfonline.com
Furthermore, fluorescence quenching and energy transfer studies offer insights into the dynamics and structure within the micelles. For instance, energy transfer from the phenyl groups of the surfactant molecules to a solubilized probe like 1-pyrene butyric acid can be analyzed to determine the efficiency of energy transfer and the average separation distance between donor and acceptor molecules. nih.govresearchgate.net Such studies have suggested a uniform distribution of probe molecules within the micellar core. nih.govresearchgate.net Fluorescence polarization measurements can also reveal changes in the microviscosity of the micellar environment, which can be influenced by factors like the addition of electrolytes. tandfonline.com
Table 1: Application of Fluorescence Spectroscopy in Characterizing this compound Micelles
| Parameter Measured | Fluorescent Probe | Observation | Information Gained |
|---|---|---|---|
| Micropolarity / CMC | Pyrene | Decrease in I₁/I₃ ratio | Formation of micelles, polarity of the micellar core |
| Probe Distribution | 1-Pyrene Butyric Acid | Quenching of donor fluorescence | Uniform distribution of probe in the micelle core |
| Microviscosity | Coumarin 6 | Increase in fluorescence polarization | Increased rigidity of the micellar environment |
| Micelle Permeability | Pyrene | Quenching rate by water-soluble quenchers | Rate of entry of quencher into the micelle |
Scattering Techniques for Aggregate Size and Morphology
Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to measure the hydrodynamic radius (Rₕ) of micelles in solution. researchgate.net The method analyzes the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. For this compound, DLS studies have shown that the hydrodynamic radius of the micelles can vary, for example, increasing from approximately 4 nm to 7 nm as the surfactant concentration is enhanced. nih.gov
The size of these micelles is also influenced by the composition of the solution. In reverse micellar systems using cyclohexane (B81311) as the oil phase, DLS has been used to investigate variations in size (from 5 to 18 nm) and polydispersity. researchgate.net The technique is sensitive enough to detect changes in micelle size resulting from the addition of various compounds, such as alcohols and diols, which can alter the solvation of the hydrophilic chains or partition into the micelle structure. researchgate.net
Table 2: Hydrodynamic Radii of this compound Micelles Measured by DLS
| System | Hydrodynamic Radius (Rₕ) / Diameter (Dₕ) | Observation |
|---|---|---|
| Aqueous Solution | 4 nm to 7 nm | Size increases with surfactant concentration. nih.gov |
| Water/Cyclohexane Reverse Micelles | 5 nm to 18 nm | Size varies significantly with composition. researchgate.net |
| Aqueous Solution with Additives | ~17 nm (Dₕ) | Size is altered by the addition of alcohols and diols. researchgate.net |
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Micelle Dimensions and Shape
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide detailed information about the size, shape, and internal structure of micelles. desy.deresearchgate.net These techniques measure the elastic scattering of X-rays or neutrons by the sample, yielding scattering patterns that are characteristic of the nanoscale structures present.
For this compound, SAXS and SANS data are often analyzed using models that describe the micelles as core-shell structures, typically ellipsoidal in shape. acs.orgnih.gov These models distinguish between a hydrophobic core, composed of the octylphenyl chains, and a hydrated hydrophilic shell, consisting of the polyoxyethylene chains. nih.govuni-saarland.de By fitting the scattering data to these models, it is possible to determine key structural parameters, including the aggregation number (the number of surfactant molecules per micelle), the radius of gyration (R₉), and the dimensions of the core and shell. nih.govnih.gov
The combination of SAXS and SANS is particularly powerful due to the different sources of contrast. desy.de SAXS contrast arises from differences in electron density, while SANS contrast originates from differences in neutron scattering length density. By using deuterated solvents (e.g., D₂O) in SANS, the contrast can be varied to highlight different parts of the micellar structure. rsc.org This approach has been used to quantitatively evaluate the electron density profile and confirm the significant swelling of the micelle core in certain solvents compared to water. acs.org
Table 3: Structural Parameters of this compound Micelles from SAXS/SANS
| Technique | Parameter | Value/Finding |
|---|---|---|
| SAXS | Shape | Well-described by two-component ellipsoid models. nih.gov |
| SAXS | Aggregation Number | Can be determined from Guinier analysis of forward scattering. nih.gov |
| SANS/SAXS | Internal Structure | Core-shell structure with a dense outer shell (head groups) and a less dense core (hydrophobic tails). acs.orgnih.gov |
| SANS | Effect of Drugs | Solubilization of drugs like ibuprofen (B1674241) and indomethacin (B1671933) can alter micelle shape to be more non-spherical. rsc.org |
| MD Simulations & SANS | Core Composition | Polyoxyethylene chains can be present alongside hydrophobic tails within the micelle core. rsc.org |
Surface Sensitive Analytical Methods
Understanding the behavior of this compound at solid-liquid interfaces is crucial for its application in areas such as detergency and surface modification. Surface-sensitive techniques provide molecular-level information on adsorbed layers.
X-ray Photoelectron Spectroscopy (XPS) for Solid-Adsorbed Layers
X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information on the elemental composition and chemical states of the top few nanometers of a material. While direct XPS studies on pure, solid-adsorbed layers of this compound are not extensively detailed, the technique is used to characterize surfaces where the surfactant is a component.
For example, in the preparation of composite pastes for solar cells, where this compound is used as a dispersant, XPS can be employed to analyze the final material. acs.orgacs.org In such analyses, the wide-scan spectrum would reveal dominant peaks corresponding to carbon (C 1s) and oxygen (O 1s), confirming the presence of the organic surfactant on the surface. acs.orgacs.org High-resolution spectra of the C 1s region could further distinguish between the different chemical environments of the carbon atoms, such as the aromatic ring, the alkyl chain, and the polyoxyethylene chain, based on their characteristic binding energies.
Table 4: Expected XPS Core Level Binding Energies for this compound
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | Alkyl & Aromatic (C-C, C-H) | ~284.8 |
| Carbon | C 1s | Ether (C-O) | ~286.5 |
| Oxygen | O 1s | Ether & Hydroxyl (C-O) | ~532.8 |
Atomic Force Microscopy (AFM) for Adsorption Layer Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale and measure forces between a probe and a sample. wiley.com It is used to directly visualize the topography of adsorbed layers of this compound on various substrates.
AFM studies have been used to measure the interaction forces between surfaces bearing adsorbed layers of surfactants. For instance, a modified AFM technique was used to measure interactions between graphitic carbon particles with and without an adsorbed layer of the surfactant in water. researchgate.net Such force-distance profiles provide information on the effectiveness of the surfactant as a dispersant by probing the repulsive or attractive forces it imparts between surfaces. researchgate.net
The technique can also provide topographical images of the adsorbed layer, revealing its structure and coverage on the substrate. nih.gov Depending on the substrate and solution conditions, the surfactant can form structures ranging from isolated "mushroom" like aggregates to more densely packed layers. nih.gov
Table 5: Summary of AFM Findings for Surfactant-Adsorbed Layers
| Substrate | Measurement Type | Finding |
|---|---|---|
| Graphitic Carbon | Force-distance profile | Characterizes interactions between surfaces with adsorbed surfactant layers. researchgate.net |
| Hydrophilic Silica (B1680970) | Force-distance profile | Shows a weaker steric repulsion, suggesting less densely packed, mushroom-like polymer structures. nih.gov |
| Hydrophobic Surfaces | Force-distance profile | Exhibits a strong, long-ranged steric repulsion, indicating a dense, extended adsorbed layer. nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-pyrene butyric acid |
| Coumarin 6 |
| Cyclohexane |
| Ibuprofen |
| Indomethacin |
Academic Applications of 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol in Materials Science and Chemical Engineering
Role as a Templating Agent in Mesoporous Material Synthesis
2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol, a nonionic surfactant commonly known as Triton X-100, serves as a crucial templating agent in the fabrication of mesoporous materials. These materials are characterized by a network of pores with diameters ranging from 2 to 50 nanometers. The surfactant's amphiphilic nature, possessing both a hydrophilic (water-attracting) polyethylene (B3416737) oxide chain and a hydrophobic (water-repelling) octylphenoxy group, drives its self-assembly into micelles in a solution. These micelles act as a template or a structure-directing agent. Inorganic precursors, such as silica (B1680970), then organize around these micellar structures. Subsequent removal of the organic template leaves behind a porous inorganic framework.
Formation of Ordered Porous Structures
The creation of ordered porous structures begins with the self-assembly of this compound molecules into micelles. In an aqueous environment, above a specific concentration known as the critical micelle concentration (CMC), these surfactant molecules aggregate to form spherical or cylindrical micelles. This arrangement minimizes the contact between the hydrophobic tails and the surrounding water.
In the synthesis of mesoporous silica, these micelles form an ordered liquid-crystalline phase. Inorganic silica precursors, like tetraethyl orthosilicate (B98303) (TEOS), are then introduced into the solution. These precursors hydrolyze and condense around the hydrophilic portions of the surfactant micelles, forming a solid silica network that conforms to the ordered micellar structure. researchgate.net This process, often referred to as a liquid-crystal templating mechanism, results in a highly ordered, three-dimensional porous material. The final geometry of the pores, whether hexagonal, cubic, or lamellar, is dictated by the shape and packing of the surfactant micelles.
Mechanism of Template Removal and Pore Formation
To generate the final porous material, the organic surfactant template must be removed from the composite inorganic-organic structure. The most common method for this is calcination. This involves heating the material to high temperatures, typically between 500 and 600 degrees Celsius, in the presence of air or oxygen. During this process, the this compound molecules are thermally decomposed and combusted, leaving behind a network of well-defined, empty pores.
An alternative, less harsh method is solvent extraction. In this technique, the composite material is washed with a solvent, such as ethanol (B145695), often with the addition of an acid. The solvent dissolves and removes the surfactant molecules without the need for high temperatures. This is particularly useful for materials that are not thermally stable or when it is desirable to preserve specific chemical functional groups on the pore surfaces. The complete removal of the template is critical to ensure the accessibility of the pores and to maximize the surface area of the final mesoporous material.
Influence of Surfactant Concentration on Pore Size and Morphology
The surfactant concentration also influences the phase and morphology of the porous structure. At lower concentrations, spherical micelles tend to form, leading to a cubic arrangement of pores. As the concentration is increased, the micelles can grow and pack into cylindrical forms, resulting in a hexagonal pore structure. At even higher concentrations, a lamellar (sheet-like) phase may be formed. diva-portal.org
| Surfactant Concentration | Micelle Shape | Resulting Pore Structure | Typical Pore Diameter Range (nm) |
| Low | Spherical | Cubic | 2 - 5 |
| Medium | Cylindrical | Hexagonal | 5 - 10 |
| High | Lamellar | Lamellar or Disordered | > 10 |
Emulsification and Dispersion Stabilization in Non-biological Systems
The dual hydrophilic and hydrophobic nature of this compound makes it an effective agent for creating and stabilizing emulsions and dispersions in various non-biological applications. It can facilitate the mixing of immiscible liquids, like oil and water, and prevent solid particles from clumping together in a liquid.
Emulsion Formation and Stability Mechanisms (Oil-in-Water, Water-in-Oil)
This compound is widely utilized to form and stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In an oil-in-water emulsion, the surfactant molecules position themselves at the interface between the oil and water. aocs.org The hydrophobic tails dissolve in the oil droplets, while the hydrophilic heads remain in the surrounding water. This reduces the interfacial tension between the two liquids, making it easier to break the oil into small droplets. aocs.org The hydrophilic chains of the surfactant then form a protective layer around the oil droplets, creating a physical barrier that prevents them from merging, a process known as steric stabilization. aocs.org
Conversely, in a water-in-oil emulsion, the surfactant molecules orient themselves with their hydrophilic heads pointing into the water droplets and their hydrophobic tails extending into the continuous oil phase. aocs.org The stabilization mechanism is again primarily due to steric hindrance from the bulky surfactant molecules, which prevents the water droplets from coalescing. researchgate.net The type of emulsion that forms is largely dependent on the hydrophilic-lipophilic balance (HLB) of the surfactant and the relative proportions of the oil and water phases.
Dispersion of Nanoparticles and Colloids
In materials science, this compound is frequently used to disperse and stabilize nanoparticles and other colloidal particles in a liquid medium. The surfactant molecules adsorb onto the surface of the particles, preventing them from aggregating due to attractive van der Waals forces. doria.fi
The primary stabilization mechanism is steric hindrance. The hydrophobic portion of the surfactant attaches to the particle surface, while the hydrophilic polyethylene oxide chains extend into the solvent. This creates a repulsive layer that keeps the particles separated. This is particularly effective for dispersing hydrophobic nanoparticles in aqueous solutions. The concentration of the surfactant is a critical factor; insufficient coverage can lead to particle bridging and flocculation, while an excessive amount can cause depletion flocculation.
| Nanoparticle Type | Dispersion Medium | Function of this compound | Result |
| Carbon Nanotubes | Water | Adsorbs onto the hydrophobic nanotube surface | Stable dispersion |
| Metal Oxides (e.g., TiO2) | Water | Provides steric stabilization | Prevents agglomeration |
| Quantum Dots | Organic Solvents | Forms reverse micelles to encapsulate and disperse particles | Homogeneous and stable colloid |
Control of Droplet Size and Polydispersity
In emulsion science, the ability to control droplet size and the uniformity of the droplet size distribution (polydispersity) is critical for determining the physical properties and stability of the emulsion. pcimag.com The non-ionic surfactant this compound plays a significant role in this context by adsorbing at the oil-water interface, thereby reducing interfacial tension and facilitating droplet breakup during emulsification.
Research findings indicate that the concentration of the surfactant has a direct impact on the resulting droplet size and polydispersity index (PDI). Generally, as the surfactant concentration increases, the mean droplet size of the emulsion decreases. ijcmas.com This is attributed to the greater availability of surfactant molecules to stabilize the newly formed interfaces during the emulsification process, preventing droplet coalescence. ijcmas.com However, beyond a certain concentration, the droplet size may plateau or even increase due to mechanisms like depletion flocculation. researchgate.net
The polydispersity index, a measure of the heterogeneity of the droplet sizes, also tends to decrease with increasing surfactant concentration, indicating a more uniform droplet size distribution. researchgate.net A lower PDI is often desirable as it can lead to improved emulsion stability and more predictable physical properties. The effectiveness of this compound in controlling these parameters is also influenced by the number of ethoxy groups in its hydrophilic chain, which affects its hydrophilic-lipophilic balance (HLB) and, consequently, its emulsification efficiency.
| Surfactant Concentration (% v/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
|---|---|---|
| 1.0 | 85.23 | 0.291 |
| 1.5 | 75.61 | 0.257 |
| 2.0 | 78.95 | 0.266 |
Interfacial Modifier in Electrodeposition Processes
In the field of electrochemistry, this compound and similar non-ionic surfactants are utilized as additives in electrodeposition baths to modify the properties of the resulting metallic coatings. These surfactants act as interfacial modifiers, influencing the kinetics of metal deposition and the morphology of the deposit.
The presence of this compound in an electroplating bath can significantly alter the kinetics of metal deposition. By adsorbing onto the cathode surface, the surfactant molecules can block active sites for metal ion reduction, thereby increasing the overpotential required for deposition. researchgate.net This inhibitory effect can lead to a more controlled and uniform deposition rate. The degree of inhibition is dependent on the surfactant's concentration and its specific interactions with the metal ions and the electrode surface. For instance, in copper electrodeposition, polyethylene glycol (PEG), a related polymer, is known to suppress the deposition rate, and its effectiveness is influenced by the presence of other ions like chloride. mdpi.com
The modification of deposition kinetics by this compound has a profound impact on the morphology and properties of the electrodeposited metal. The increased overpotential and controlled deposition rate promote the formation of finer, more compact, and smoother coatings. researchgate.net Studies on zinc electrodeposition have shown that non-ionic surfactants like Triton X-100, an octylphenol (B599344) ethoxylate, can lead to deposits with smaller grain sizes compared to those obtained in the absence of surfactants. researchgate.netresearchgate.net This grain refinement can enhance the mechanical properties of the coating, such as its hardness and corrosion resistance. bohrium.com For example, in zinc electroplating, the addition of non-ionic surfactants can help to suppress the formation of dendritic or mossy structures, which are often associated with poor coating quality. scielo.br
| Condition | Observed Effect on Morphology | Grain Size |
|---|---|---|
| Without Surfactant | Coarse, dendritic growth | Larger |
| With Non-ionic Surfactant (e.g., Triton X-100) | Smoother, more compact deposit | Smaller, more refined |
In industrial electroplating formulations, this compound is often used in combination with other additives, such as brighteners and leveling agents, to achieve desired coating properties. Synergistic effects between the non-ionic surfactant and other components are common. nickeffect.eu For example, the surfactant can enhance the solubility and distribution of other organic additives in the plating bath, leading to a more uniform and effective action. In copper electrodeposition, the interaction between polyethylene glycol and other additives like bis-(3-sodiumsulfopropyl) disulfide (SPS) is crucial for achieving defect-free filling of micro-features. mdpi.com The non-ionic surfactant can also work in concert with leveling agents to produce exceptionally smooth surfaces by preferentially adsorbing on protrusions and inhibiting growth at these sites.
Applications in Advanced Separation Science
The unique properties of this compound as a surfactant are also harnessed in advanced separation techniques, particularly in micellar enhanced ultrafiltration.
Micellar enhanced ultrafiltration (MEUF) is a separation process that utilizes surfactants to remove dissolved solutes, such as heavy metal ions and organic pollutants, from aqueous streams. When the concentration of a surfactant like this compound exceeds its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic shell.
Hydrophobic organic pollutants can be solubilized within the hydrophobic core of the micelles, while heavy metal ions can be bound to the charged surface of ionic surfactant micelles or, in the case of non-ionic surfactants, may be entrapped or complexed. The resulting solution, containing the contaminant-laden micelles, is then passed through an ultrafiltration membrane. The membrane pores are small enough to retain the relatively large micelles, while allowing water and unretained solutes to pass through.
The efficiency of MEUF is often evaluated by the rejection coefficient, which indicates the percentage of the contaminant that is retained by the membrane. The rejection of both heavy metals and organic compounds can be very high, often exceeding 99%. pvamu.edu The performance of MEUF is influenced by several factors, including the type and concentration of the surfactant, the pH of the solution, and the presence of other ions. Non-ionic surfactants like octylphenol ethoxylates are effective in solubilizing a wide range of organic pollutants.
| Contaminant | Surfactant System | Rejection Coefficient (%) |
|---|---|---|
| Cadmium (Cd²⁺) | SDS/Triton X-100 | >98 |
| Methylene Blue | SDS/Triton X-100 | >99 |
| Phenanthrene | Triton X-100 | >99 |
Cloud Point Extraction Processes
Cloud point extraction (CPE) is a separation and preconcentration technique that utilizes the property of nonionic surfactants to form micelles in aqueous solutions and to separate into a surfactant-rich phase and a bulk aqueous phase upon heating above a certain temperature, known as the cloud point. jocpr.com This method is considered a green chemistry approach as it minimizes the use of toxic organic solvents. oiirj.org The compound this compound, and similar nonionic surfactants like Triton X-100 and Triton X-114, are frequently employed in CPE for the extraction of various analytes, particularly metal ions, from aqueous solutions. researchgate.netmedicopublication.comresearchgate.net
The efficiency of cloud point extraction is dependent on several factors, including pH, the concentration of the chelating agent and the surfactant, incubation time, and temperature. oiirj.org For the extraction of metal ions, a suitable chelating agent is typically used to form a hydrophobic complex with the metal ion, which is then partitioned into the surfactant-rich phase.
| Analyte | Surfactant | Chelating Agent | Optimal pH | Surfactant Concentration | Extraction Efficiency (%) |
| Palladium(II) | Triton X-114 | 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide | 6.0 | 0.05% (w/v) | >95 |
| Silver(I) | Triton X-114 | 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide | 6.0 | 0.05% (w/v) | >95 |
| Gold(III) | Triton X-114 | 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide | 6.0 | 0.05% (w/v) | >95 |
| Lead(II) | Triton X-100 | 18-crown-6 | Not specified | 1.2 x 10⁻³ mol/L | 60 |
| Iron | Triton X-100 | SALEN | 9 | 0.8 ml of 10% (v/v) | 97-99 |
This table presents a summary of research findings on the cloud point extraction of various metal ions using non-ionic surfactants similar to this compound. The data is compiled from multiple sources to illustrate the general conditions and efficiencies of the CPE process. oiirj.orgresearchgate.netresearchgate.net
Chromatographic Mobile Phase Additives
In the field of high-performance liquid chromatography (HPLC), the composition of the mobile phase is a critical factor that influences the separation of analytes. While common organic solvents like acetonitrile (B52724) and methanol (B129727) are widely used, additives can be incorporated to enhance separation efficiency, improve peak shape, and modify retention characteristics. scielo.br Nonionic surfactants such as this compound and its ethoxylates have been investigated for their role in chromatographic separations. upce.czmdpi.com
In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, the addition of a surfactant can influence the partitioning of analytes between the two phases. The surfactant molecules can adsorb onto the stationary phase, modifying its surface properties, or they can form micelles in the mobile phase, which can solubilize analytes and alter their retention times. upce.cz The elution order of oligomers of ethoxylated surfactants, for instance, is dependent on the type and concentration of the organic solvent in the mobile phase. upce.cz For complex mixtures, the presence of a surfactant can help in achieving better separation by affecting the solvation of the analytes in the mobile phase. upce.cz
Fundamental Studies in Enhanced Oil Recovery (EOR) Mechanisms
Enhanced Oil Recovery (EOR) encompasses various techniques employed to increase the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery phases. youtube.com Chemical EOR, in particular, involves the injection of chemicals like surfactants to mobilize the residual oil trapped in the reservoir rock. Nonionic surfactants, including this compound (often represented by its commercial analogue Triton X-100), play a crucial role in several EOR mechanisms. patsnap.comresearchgate.netyoutube.com
Interfacial Tension Reduction in Oil-Water-Rock Systems
One of the primary mechanisms by which surfactants enhance oil recovery is by reducing the interfacial tension (IFT) between the crude oil and the injection water (brine). youtube.comresearchgate.net High IFT leads to significant capillary forces that trap oil droplets within the pore spaces of the reservoir rock. By lowering the IFT, surfactants reduce these capillary forces, allowing the trapped oil to be mobilized and displaced by the injected fluid.
The effectiveness of a surfactant in reducing IFT is influenced by its concentration, the salinity of the brine, and the temperature of the reservoir. Studies have shown that surfactants like Triton X-100 can significantly lower the IFT at the oil-water interface. patsnap.comresearchgate.net
| Surfactant System | Oil Phase | Aqueous Phase | IFT Reduction |
| Triton X-100 | Methane Gas | Fracturing Fluid | Surface tension reduced to 28 mN/m at a CMC of 0.01% |
| Triton X-100 and Alkaline | Crude Oil | Water | Significant reduction in IFT, dependent on surfactant and alkaline concentrations |
This table summarizes findings on the effect of Triton X-100 on interfacial tension in systems relevant to oil recovery. The data is based on multiple studies investigating the performance of this non-ionic surfactant. researchgate.netmdpi.com
Wettability Alteration of Reservoir Rocks
Wettability, the preference of a solid surface to be in contact with one fluid rather than another, is a critical factor in oil recovery. ijche.combiolinscientific.com Many carbonate and some sandstone reservoirs are initially oil-wet, meaning the oil preferentially adheres to the rock surface, making it difficult for water to displace it. ijche.combiolinscientific.com Surfactants can alter the wettability of the reservoir rock from oil-wet to a more water-wet or intermediate-wet state. ijche.comacs.org This change in wettability facilitates the detachment of oil from the rock surface and improves the sweeping efficiency of the waterflood.
Studies have demonstrated the effectiveness of this compound (as Triton X-100) in altering the wettability of both carbonate and sandstone rocks. The degree of wettability alteration is typically quantified by measuring the contact angle of a water droplet on the rock surface in the presence of oil. A smaller contact angle indicates a more water-wet condition.
| Rock Type | Surfactant Concentration (wt%) | Temperature (°C) | Initial Contact Angle (°) | Final Contact Angle (°) |
| Carbonate | 0.1 | 25 | ~100 | ~75 |
| Carbonate | 0.3 | 80 | ~100 | ~40 |
| Sandstone | 0.05 (approx.) | 25 | >90 | ~39 |
| Limestone | 1.5 | Not specified | >90 | 47 |
This table presents data from various studies on the effect of Triton X-100 concentration and temperature on the contact angle of water on different reservoir rock types, indicating a shift towards a more water-wet state. mdpi.comijche.comresearchgate.netresearchgate.net
Surfactant Adsorption onto Rock Surfaces
The adsorption of surfactants onto the reservoir rock is a critical phenomenon that affects the efficiency and economics of chemical EOR. scirp.org While adsorption is necessary for wettability alteration, excessive adsorption can lead to a significant loss of the injected surfactant, reducing its concentration in the bulk fluid and diminishing its effectiveness in reducing IFT and mobilizing oil. scirp.org The adsorption of nonionic surfactants like this compound is influenced by factors such as the mineralogy of the rock, the surfactant's structure, and the reservoir conditions.
Research has shown that the adsorption of Triton X-100 on sandstone is significant and can be described by adsorption isotherms such as the Langmuir and Freundlich models. scirp.orgscirp.org The amount of surfactant adsorbed generally increases with its concentration until it reaches a plateau, often near the critical micelle concentration (CMC). scirp.org
| Adsorbent | Surfactant | Adsorption Behavior |
| Sandstone | Triton X-100 | Adsorption fits Freundlich and Langmuir isotherms, with Freundlich showing a better correlation. |
| Shale | Triton X-100 | Adsorption observed. |
| Sandstone | Quillaja Saponaria (natural non-ionic) | Adsorption capacity of about 3 mg/g of sandstone at the CMC. |
This table summarizes findings on the adsorption of non-ionic surfactants on reservoir rock materials. The data highlights the interaction between the surfactant and the rock surface, a key factor in the design of chemical EOR processes. scirp.orgscirp.org
Environmental Transformation Mechanisms and Fate of 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol
Biodegradation Pathways in Aqueous Environments
Biodegradation is the principal mechanism for the transformation of 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol in the environment. The process is mediated by diverse microbial communities and proceeds differently under aerobic and anaerobic conditions.
Under aerobic conditions, the primary biodegradation of this compound and other OPEOs occurs relatively quickly. scispace.com The ultimate aerobic biodegradation half-lives for alkylphenol ethoxylates (APEs) and their initial metabolites can range from approximately one to four weeks. researchgate.netnih.gov The degradation process is complex, involving multiple steps and leading to the formation of various intermediate products. researchgate.net
The primary aerobic degradation pathway involves the sequential shortening of the hydrophilic ethoxylate chain. researchgate.netnih.gov This process, known as exogenous degradation, starts from the terminal alcohol group of the ethoxy chain. Another proposed pathway involves ω-oxidation of the ethoxylate chain, which forms carboxylated metabolites that are subsequently shortened. scispace.comnih.gov This leads to the formation of octylphenol (B599344) ethoxylates with fewer ethoxy units, such as octylphenol diethoxylate (OPEO₂) and octylphenol monoethoxylate (OPEO₁). researchgate.net Further degradation results in the formation of octylphenol (OP) and various carboxylated metabolites, including (4-alkylphenoxy) ethoxy acetic acid (AP2EC) and (4-alkylphenoxy) acetic acid (AP1EC). researchgate.net These carboxylated intermediates are formed through the oxidation of the terminal alcohol group on the ethoxylate chain. researchgate.netnih.gov While octylphenol can be formed, it does not typically accumulate during the aerobic degradation of its parent ethoxylates. scispace.com
The stability of these compounds generally increases as the ethoxylate chain becomes shorter, meaning the degradation products can be more persistent than the original compound. nih.govnih.gov
Table 1: Key Metabolites of Aerobic Degradation of this compound
| Metabolite Name | Chemical Formula (Example) | Description |
| Octylphenol diethoxylate (OPEO₂) | C₁₈H₃₀O₃ | An intermediate formed by the loss of one ethoxy unit. |
| Octylphenol monoethoxylate (OPEO₁) | C₁₆H₂₆O₂ | An intermediate formed by the loss of two ethoxy units. |
| Octylphenol (OP) | C₁₄H₂₂O | The hydrophobic end-product of ethoxylate chain degradation. |
| (Octylphenoxy)ethoxy acetic acid (OPE2C) | C₁₈H₂₈O₄ | A carboxylated metabolite formed via oxidation of the ethoxylate chain. |
| (Octylphenoxy) acetic acid (OPE1C) | C₁₆H₂₄O₃ | A further carboxylated and shortened degradation product. |
Note: The table provides a simplified representation of the degradation products.
In anaerobic environments, such as in deeper sediments and some stages of wastewater treatment, the biodegradation of this compound is significantly slower and less complete than in aerobic conditions. nih.gov The degradation pathway is similar to the aerobic route in that it primarily involves the stepwise shortening of the ethoxylate chain. researchgate.net
However, under anaerobic conditions, the degradation often stalls, leading to the accumulation of more persistent and lipophilic intermediates. researchgate.net The primary persistent intermediates are short-chain octylphenol ethoxylates, particularly OPEO₂ and OPEO₁, and the ultimate breakdown product of the ethoxylate chain, octylphenol (OP). researchgate.netiitk.ac.in These metabolites are more resistant to further microbial breakdown in the absence of oxygen and tend to accumulate in sediments. researchgate.netnih.gov The persistence of these intermediates is a significant environmental concern, as they are generally more toxic and estrogenic than the parent compound. researchgate.net
Table 2: Persistent Intermediates in Anaerobic Degradation
| Intermediate | Persistence Level | Environmental Concern |
| Octylphenol diethoxylate (OPEO₂) | High | More persistent than the parent compound. |
| Octylphenol monoethoxylate (OPEO₁) | High | More persistent and lipophilic than longer-chain ethoxylates. |
| Octylphenol (OP) | Very High | A key persistent metabolite that tends to accumulate in sediments. researchgate.net |
The biodegradation of this compound is carried out by diverse microbial communities rather than single species. Specific bacterial consortia have been identified that are capable of degrading OPEOs and related compounds.
Under aerobic conditions, several bacterial genera have been shown to dominate the degradation process. These include Sphingobium, Pseudomonas, Flavobacterium, Comamonas, and Sphingopyxis. nih.gov For instance, a specific strain, Pseudomonas sp. TR01, was isolated and shown to be capable of degrading the ethoxylate (EO) chain of alkylphenol ethoxylates, leaving behind shorter-chain intermediates. nih.gov Other studies have identified Enterobacter species as capable of degrading similar nonionic surfactants. nih.gov Research on Pseudomonas nitroreducens TX1 has shown its ability to efficiently grow on OPEOs as a sole carbon source. researchgate.net
In anaerobic environments, the microbial consortia responsible for degradation are different. Studies on anaerobic fluidized bed reactors used to treat wastewater containing nonionic surfactants identified several key genera. The most abundant were Sporomusa, Geobacter, Desulfobulbus, Synergistes, and Sedimentibacter, which are involved in the breakdown of these surfactants and their byproducts. researchgate.net
Abiotic Transformation Processes
While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of this compound in the environment.
Direct degradation of this compound by sunlight (direct photolysis) is considered a negligible pathway. dss.go.th However, its degradation can be induced by other light-sensitive molecules in the water. For example, the photo-induced degradation in the presence of iron (Fe(III)) has been studied. dss.go.th
The mechanism involves the formation of highly reactive hydroxyl radicals (•OH) through the photolysis of aqueous iron complexes. dss.go.th These radicals then attack the surfactant molecule, primarily via hydrogen abstraction from a carbon atom on the ethoxy chain. dss.go.th This initial attack leads to a cascade of reactions that result in the progressive shortening of the ethoxylate chain. dss.go.th The identified photoproducts from this process include shorter-chain aldehyde ethoxylates, formate (B1220265) ethoxylates, and ultimately, the persistent metabolite octylphenol. dss.go.th
The ether bonds that form the ethoxylate chain of this compound are chemically stable under the pH conditions typically found in the environment (pH 5-9). Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a significant degradation pathway for this compound or for alkylphenol ethoxylates in general. The environmental transformation is overwhelmingly driven by the biological and photochemical processes described previously.
Partitioning Behavior in Environmental Compartments
The environmental distribution of this compound is dictated by its physicochemical properties, which govern its movement and accumulation in water, sediment, and the atmosphere. Understanding this partitioning behavior is fundamental to predicting its environmental persistence and potential for exposure.
Sorption to Sediments and Organic Matter
Sorption, the process by which a chemical binds to solid particles such as sediment and soil, is a primary factor controlling the environmental fate of this compound. For non-ionic organic compounds like this, the affinity for the organic carbon fraction of these solids is the dominant sorption mechanism. This tendency is quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
A higher Koc value signifies a stronger tendency for the compound to adhere to sediment and organic matter, thereby reducing its concentration in the water column and limiting its mobility. Research on the broader class of alkylphenol ethoxylates (APEs), to which 2-[2-[2-(2-octylphenoxy)ethoxy)ethoxy]ethanol belongs, demonstrates that sorption increases with the length of the alkyl chain and decreases as the number of ethoxy groups increases. The octyl (C8) group in 2-[2-[2-(2-octylphenoxy)ethoxy)ethoxy]ethanol suggests a significant potential for sorption.
While specific experimental data for this exact compound is limited, studies on structurally similar compounds provide valuable insights. For instance, nonylphenol, a related degradation product, exhibits strong sorption tendencies. The partitioning of 2-[2-[2-(2-octylphenoxy)ethoxy)ethoxy]ethanol is therefore expected to lead to its accumulation in the organic-rich sediments of aquatic environments.
Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for this compound
| Property | Estimated Value | Implication for Environmental Partitioning |
| Log Koc (Organic Carbon-Water Partition Coefficient) | 3.49 | Indicates a high tendency to sorb to organic matter in soil and sediment. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 | Suggests a tendency to bioaccumulate in fatty tissues of organisms. |
| Water Solubility | 15.6 mg/L | Low solubility in water enhances its partitioning to solid phases. |
| Henry's Law Constant | 2.15 x 10⁻⁹ atm-m³/mol | Very low value, indicating that volatilization from water is not a significant process. |
Note: The values presented in this table are estimated based on computational models (e.g., EPI Suite™) as experimental data is scarce. These estimations provide a general indication of the compound's expected environmental behavior.
Volatilization and Atmospheric Transport Potential
Volatilization is the process of a substance transitioning from a liquid or solid phase to a gaseous phase, allowing it to enter the atmosphere. This potential is largely determined by a compound's Henry's Law constant, which describes the equilibrium between its concentration in water and its partial pressure in the air.
For this compound, the estimated Henry's Law constant is exceedingly low. This, combined with its low vapor pressure and moderate water solubility, indicates that volatilization from water or moist soil surfaces is not a significant environmental fate pathway. The presence of the hydrophilic ethoxylate groups further reduces its tendency to escape the aqueous phase. Consequently, the potential for this compound to undergo long-range atmospheric transport is considered negligible.
Distribution in Aqueous and Solid Phases
The ultimate distribution of this compound in the environment is a direct result of its strong sorption affinity. When released into aquatic systems, a substantial portion of the compound is expected to partition from the water column to suspended particles and, ultimately, to bottom sediments. This process effectively sequesters the chemical in the solid phase.
The extent of this partitioning is described by the sediment-water partition coefficient (Kd), which is a product of the Koc and the fraction of organic carbon in the sediment (foc). In aquatic environments characterized by sediments with high organic content, the majority of this compound will reside in the sediment rather than the overlying water. This accumulation in sediments can create a long-term reservoir of the compound and its degradation products, which may be slowly released back into the ecosystem over time. While sequestered in the sediment, the compound may undergo further biotic and abiotic degradation, though often at slower rates than in the water column.
Future Research Directions and Emerging Opportunities for 2 2 2 2 Octylphenoxy Ethoxy Ethoxy Ethanol
Design of Structurally Tailored Ethoxylates with Precise Properties
The performance of ethoxylated surfactants is intrinsically linked to their molecular architecture. Future research will focus on the rational design of ethoxylates like 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol to achieve specific, predictable properties. This involves the precise manipulation of both the hydrophobic and hydrophilic portions of the molecule.
Key research avenues include:
Varying Ethoxylate Chain Length: The number of ethylene (B1197577) oxide units in the hydrophilic chain is a critical determinant of a surfactant's properties, including its water solubility and Hydrophile-Lipophile Balance (HLB). Systematic studies investigating the impact of slight variations in the ethoxylate chain length of this compound can lead to the development of molecules optimized for specific applications, such as emulsification, wetting, or dispersion. jetir.org Research has shown that even minor differences in the degree of ethoxylation can significantly alter performance. windows.net
Modifying the Hydrophobic Alkylphenol: The structure of the octylphenol (B599344) moiety itself offers another avenue for tailoring properties. Exploring modifications to the alkyl group or the aromatic ring could yield surfactants with enhanced thermal stability, different interfacial behaviors, or improved biodegradability.
Controlling Polydispersity: Commercial ethoxylates are typically a mixture of molecules with varying ethoxylate chain lengths. Developing synthetic methods that yield monodisperse or narrowly distributed products would allow for a more fundamental understanding of structure-property relationships and lead to materials with more consistent and predictable performance. nih.gov
Integration into Stimuli-Responsive Soft Materials
Stimuli-responsive, or "smart," materials, which can change their properties in response to external triggers like temperature, pH, or light, represent a frontier in materials science. rsc.orgnih.gov The amphiphilic nature of this compound makes it an excellent candidate for integration into such systems.
Emerging opportunities include:
Smart Emulsions and Foams: By incorporating this ethoxylate, it may be possible to create emulsions that stabilize or destabilize in response to a specific stimulus. This could have applications in targeted delivery systems or advanced separation processes.
Responsive Hydrogels: Hydrogels are polymer networks that can absorb large amounts of water. nih.gov The surfactant properties of this compound could be harnessed to modulate the swelling, porosity, and mechanical properties of hydrogels in response to environmental changes. nih.govmdpi.com
Self-Assembling Nanosystems: The compound can be a building block for self-assembling systems like micelles or vesicles. Future work could focus on designing these systems to disassemble and release an encapsulated payload when triggered by a specific biological or chemical signal, leveraging concepts from self-immolative polymers. nih.gov
Advanced Modeling and Simulation for Multiscale Phenomena
Computational modeling is a powerful tool for accelerating materials discovery and understanding complex systems. Advanced simulation techniques can provide molecular-level insights into the behavior of this compound, bridging the gap between molecular structure and macroscopic properties. scut.edu.cnresearchgate.net
Key research directions are:
Molecular Dynamics (MD) Simulations: All-atom MD simulations can be used to study the compound's interaction with water, oil, and other molecules at interfaces. ssrn.comosti.gov This can elucidate mechanisms of emulsification and detergency, and predict how changes in the molecular structure will affect interfacial tension and film rigidity. ssrn.com
Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, such as the formation of micelles or the interaction with polymer matrices, coarse-grained models can be developed. scut.edu.cn These models simplify the molecular representation, allowing for the simulation of complex fluid structures and dynamics. scut.edu.cn
Multiscale Modeling: Integrating electronic level (first principles), atomistic (MD), and continuum models can provide a comprehensive understanding of phenomena across different scales. researchgate.net This approach can predict bulk properties like viscosity and phase behavior, which are critical for industrial applications. scut.edu.cnhibiscuspublisher.com
A 2023 study highlighted the use of advanced growth models to evaluate the bioremediation kinetics of octylphenol polyethoxylates, demonstrating the power of modeling to predict environmental interactions. hibiscuspublisher.com The calculated constants from such models can serve as valuable inputs for future, more complex simulation efforts. hibiscuspublisher.com
Development of Novel Analytical Probes for In-Situ Characterization
To fully understand and optimize the function of this compound in complex formulations, new analytical methods are needed for in-situ, real-time characterization. While techniques like HPLC and mass spectrometry are well-established for analyzing these compounds, they often require sample extraction. nih.govresearchgate.net
Future opportunities lie in:
Spectroscopic Probes: Developing fluorescent or spectroscopic probes that can be incorporated into systems to monitor the local environment around the surfactant molecule. This could provide information on polarity, viscosity, and molecular aggregation in real-time.
In-Situ Derivatization Techniques: Expanding on methods like in-situ derivatization for GC-MS analysis could allow for the study of reaction kinetics and degradation pathways without disrupting the system. dphen1.com
Advanced Chromatography: The use of novel stationary phases, such as branched fluorinated silica (B1680970) gel columns, has shown promise in achieving superior separation of ethoxylate oligomers and isomers, providing a more detailed characterization of the material. nih.gov
Exploration of Green Chemistry Principles in Synthesis and Application
Increasing environmental awareness and regulations necessitate the adoption of green chemistry principles in the chemical industry. solisbiodyne.com Research into this compound should prioritize sustainability throughout its lifecycle.
Areas for future exploration include:
Greener Synthesis Routes: Investigating alternative catalysts, such as double metal cyanide (DMC) catalysts, to replace traditional base catalysts like potassium hydroxide (B78521) in the ethoxylation process could lead to cleaner reactions with fewer byproducts. jetir.orggoogle.com Another avenue is the synthesis of these compounds from by-product streams from other petrochemical processes. google.com
Biodegradable Design: A primary environmental concern with alkylphenol ethoxylates is their degradation into more persistent and potentially endocrine-disrupting alkylphenols. Future design efforts should focus on modifying the molecular structure, for instance by incorporating ester or amide linkages, to enhance biodegradability and avoid the formation of problematic metabolites.
Sustainable Applications: Research can focus on applications that contribute to sustainability, such as in enhanced oil recovery to improve resource efficiency or in the formulation of environmentally friendly cleaning products. ssrn.comconnectionchemical.com Advanced oxidation processes are also being studied to ensure the complete degradation of these compounds in wastewater. researchgate.net
Understanding the Role of Specific Alkyl Chain Isomers in Modulating Performance
The term "octylphenol" can refer to several structural isomers, with the branching of the octyl group significantly impacting the compound's properties. wur.nl The most commercially important isomer is 4-tert-octylphenol (B29142), which is derived from the dimerization of isobutylene (B52900) followed by alkylation of phenol (B47542). However, the performance differences between ethoxylates derived from this and other isomers, such as linear or other branched octylphenols, are not fully understood.
Future research should focus on:
Synthesis of Pure Isomers: The synthesis of ethoxylates from specific, pure octylphenol isomers is crucial for establishing clear structure-property relationships. nih.gov This would eliminate the ambiguity associated with using technical-grade mixtures. nih.gov
Comparative Performance Studies: A systematic comparison of the properties of ethoxylates based on linear versus branched octyl chains is needed. Studies on other surfactants have shown that linear alkyl chains can lead to more efficient packing at interfaces and more rigid interfacial films, which strongly influences performance in applications like microemulsions. nih.gov The impact of branching on properties like critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency needs to be quantified. rsc.org
Table 8.6.1: Comparison of Properties for Linear vs. Branched Alkyl Surfactants
| Property | Linear Alkyl Chain | Branched Alkyl Chain | Reference |
|---|---|---|---|
| Packing at Interface | More efficient, ordered | Less efficient, bulkier | nih.gov |
| Interfacial Film | More rigid | Less rigid | nih.gov |
| Surfactant Efficiency | Generally higher | Generally lower | nih.gov |
| Optical Bandgap (in polymers) | Lower | Higher | rsc.org |
This targeted research will enable the selection or design of the optimal isomer for a given application, unlocking the full potential of this compound and related compounds in advanced materials.
Q & A
Q. What are the recommended synthetic routes for 2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol, and how do reaction conditions influence yield?
The synthesis typically involves sequential Williamson etherification. Starting with 2-octylphenol, stepwise addition of ethylene oxide or chloroethoxyethanol derivatives under alkaline conditions (e.g., KOH/ethanol) facilitates ether bond formation. Key parameters include:
- Temperature control : Excess heat may lead to di- or tri-ether byproducts.
- Stoichiometry : A 1:3 molar ratio of 2-octylphenol to ethylene oxide derivatives ensures complete ethoxylation .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxylation efficiency in biphasic systems .
Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound?
Combined spectroscopic and chromatographic methods are essential:
- NMR : H NMR (CDCl) identifies ethoxy chain integration (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm). C NMR confirms ether linkages (C-O-C at 60–70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS detects molecular ion peaks (expected m/z ~428 for CHO) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% area) .
Q. What are the primary applications of this compound in academic research?
- Surface chemistry : Acts as a nonionic surfactant in nanoparticle synthesis (e.g., Au or Ag NPs) due to its amphiphilic structure .
- Biochemistry : Used to solubilize membrane proteins or lipids without denaturation .
- Material science : Modifies polymer hydrophilicity in hydrogels or coatings .
Advanced Research Questions
Q. How do researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic differences. For example:
- In vitro assays (e.g., HepG2 cells) may underestimate toxicity due to lack of metabolic activation.
- In vivo models (rodents) show hepatotoxicity linked to cytochrome P450-mediated oxidation of the octylphenol moiety, generating reactive quinones .
Methodological recommendations : - Use S9 liver fractions in vitro to mimic metabolic activity.
- Conduct toxicokinetic studies (plasma/tissue LC-MS) to quantify metabolites like octylphenoxyacetic acid .
Q. What computational approaches optimize the design of derivatives with reduced ecotoxicity?
- QSAR modeling : Correlate structural features (e.g., ethoxy chain length) with biodegradability or Daphnia magna LC values .
- Molecular dynamics : Simulate interactions with estrogen receptors to predict endocrine disruption potential .
- DFT calculations : Evaluate bond dissociation energies to identify stable, less reactive derivatives .
Q. How should researchers handle environmental persistence concerns during disposal?
- Degradation studies : Monitor aerobic biodegradation (OECD 301F test) with activated sludge; ethoxy chains degrade faster than aromatic rings .
- Advanced oxidation : UV/HO systems cleave ether bonds, reducing half-life from weeks to hours .
Methodological Challenges and Solutions
Q. How can conflicting spectral data (e.g., IR vs. NMR) be reconciled during structural elucidation?
Q. What strategies improve reproducibility in surfactant-assisted nanoparticle synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
